

# Application Notes and Protocols for the Intrapерitoneal Formulation of (+)-trans-C75

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**(+)-trans-C75** is the enantiomer of the synthetic fatty acid synthase (FASN) inhibitor, C75. It has garnered significant interest in metabolic research, particularly for its potent anorectic effects, which are attributed to its activity as a carnitine palmitoyltransferase-1 (CPT1) activator. [1] This contrasts with its counterpart, (-)-C75, which exhibits stronger anti-tumor properties through FASN inhibition. The differential activities of the C75 enantiomers make **(+)-trans-C75** a valuable tool for investigating energy homeostasis and metabolic disorders.[1] Proper formulation is critical for in vivo studies to ensure bioavailability and minimize vehicle-related toxicity. These application notes provide detailed protocols for the preparation of **(+)-trans-C75** for intraperitoneal (IP) injection in preclinical models.

## Data Presentation

Table 1: Solubility and Formulation of **(+)-trans-C75**

| Property                               | Value                                | Source(s) |
|----------------------------------------|--------------------------------------|-----------|
| Molecular Weight                       | 254.32 g/mol                         | [2]       |
| Solubility in DMSO                     | 51 mg/mL (200.53 mM)                 | [2]       |
| Recommended Vehicle                    | DMSO, PEG300, Tween-80,<br>Saline    | [3]       |
| Achievable Concentration in<br>Vehicle | ≥ 2.5 mg/mL                          | [3]       |
| Storage of Stock Solution (in<br>DMSO) | -20°C (1 year) or -80°C (2<br>years) |           |

Table 2: Dosing and Administration of **(+)-trans-C75** for Intraperitoneal Injection in Mice

| Parameter                 | Recommendation                                                                  | Source(s) |
|---------------------------|---------------------------------------------------------------------------------|-----------|
| Dosage Range              | 5 - 30 mg/kg body weight                                                        |           |
| Administration Volume     | < 10 mL/kg body weight                                                          |           |
| Frequency                 | Once daily                                                                      |           |
| Reported Effects          | Inhibition of food intake, weight<br>loss, increased fatty acid<br>oxidation    | [4]       |
| Potential Adverse Effects | Diarrhea-like stool, transient<br>hypothermia and inactivity at<br>higher doses | [5]       |

## Experimental Protocols

### Protocol 1: Preparation of **(+)-trans-C75** Formulation for Intraperitoneal Injection

This protocol details the preparation of a 1 mL working solution of **(+)-trans-C75** at a concentration of 2.5 mg/mL.

## Materials:

- **(+)-trans-C75** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile, filtered pipette tips

## Procedure:

- Prepare Stock Solution (25 mg/mL in DMSO):
  - Carefully weigh the desired amount of **(+)-trans-C75** powder.
  - Dissolve the powder in anhydrous DMSO to achieve a final concentration of 25 mg/mL.  
For example, dissolve 25 mg of **(+)-trans-C75** in 1 mL of DMSO.
  - Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C.
- Prepare Working Solution (2.5 mg/mL in Vehicle):
  - In a sterile microcentrifuge tube, add the following solvents in the specified order, mixing thoroughly after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL **(+)-trans-C75** stock solution in DMSO. Vortex to mix. c. Add 50 µL of Tween-80. Vortex to mix. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a homogenous suspension.[2]

- The final concentration of the working solution will be 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- It is recommended to prepare this working solution fresh on the day of use.<sup>[2]</sup> If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.

## Protocol 2: Intraperitoneal Administration of (+)-trans-C75 in Mice

This protocol provides a general guideline for the intraperitoneal injection of the prepared **(+)-trans-C75** formulation in mice. All procedures should be performed in accordance with approved institutional animal care and use guidelines.

### Materials:

- Prepared **(+)-trans-C75** working solution
- Appropriately sized syringes (e.g., 1 mL)
- Sterile needles (e.g., 25-27 gauge)
- 70% Ethanol for disinfection
- Animal scale

### Procedure:

- Animal Preparation:
  - Weigh the mouse to accurately calculate the required injection volume.
  - Properly restrain the mouse. The two-person technique is recommended for safety and accuracy.
- Injection Procedure:
  - Draw the calculated volume of the **(+)-trans-C75** working solution into the syringe.

- Position the mouse with its head tilted slightly downwards.
- Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
- Inject the solution smoothly and steadily.
- Withdraw the needle and return the mouse to its cage.

- Post-Injection Monitoring:
  - Monitor the animal for any signs of distress, adverse reactions at the injection site, or changes in behavior, particularly within the first few hours post-injection.
  - Observe for expected pharmacological effects such as changes in food intake and activity levels.

## Visualizations

### Signaling Pathway of (+)-trans-C75



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **(+)-trans-C75**.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for **(+)-trans-C75** formulation and IP injection.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Clinical Pharmacological Perspective on Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic problems in peritoneal drug administration: an update after 20 years - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Intraperitoneal Formulation of (+)-trans-C75]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167901#formulation-of-trans-c75-for-intraperitoneal-injection>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)